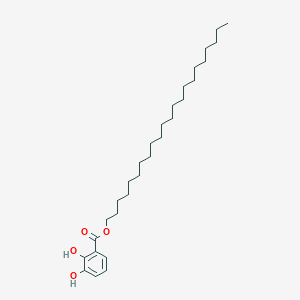

1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride

Übersicht

Beschreibung

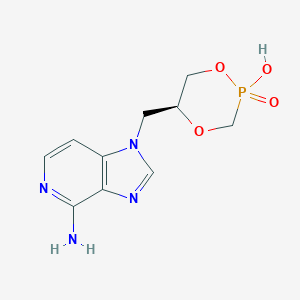

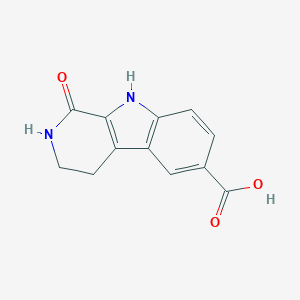

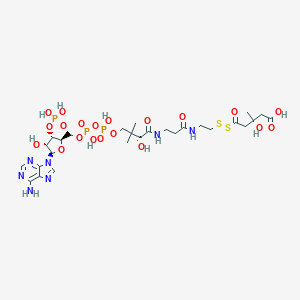

1-Piperonylpiperazine dihydrochloride is a chemical compound with the molecular formula C12H16N2O2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1-Piperonylpiperazin-Dihydrochlorid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen. Diese Methode umfasst die Reaktion von geschützten 1,2-Diaminen mit 2-Brom-ethyldiphenylsulfoniumtriflat unter basischen Bedingungen . Ein weiteres Verfahren beinhaltet die Ringöffnung von Aziridinen unter der Einwirkung von N-Nucleophilen .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 1-Piperonylpiperazin-Dihydrochlorid häufig die Verwendung von paralleler Festphasensynthese und photokatalytischer Synthese . Diese Methoden ermöglichen die effiziente und skalierbare Produktion der Verbindung.

Chemische Reaktionsanalyse

Arten von Reaktionen: 1-Piperonylpiperazin-Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionen laufen typischerweise unter kontrollierten Bedingungen ab, z. B. bei bestimmten Temperaturen und pH-Werten .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und verwendeten Reagenzien ab. So können Oxidationsreaktionen beispielsweise verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Piperazinderivate erzeugen können .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Piperonylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

1-Piperonylpiperazin-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.

Industrie: Die Verbindung wird bei der Produktion verschiedener industrieller Chemikalien und Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-Piperonylpiperazin-Dihydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wurde beispielsweise gezeigt, dass es die Produktion von Stickstoffoxid in Makrophagenzellen hemmt, was auf seine potenziellen entzündungshemmenden Wirkungen hinweist . Die Verbindung kann auch mit GABA-Rezeptoren interagieren, was zu verschiedenen physiologischen Wirkungen führt .

Wirkmechanismus

The mechanism of action of 1-piperonylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide in macrophage cells, indicating its potential anti-inflammatory effects . The compound may also interact with GABA receptors, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

1-Piperonylpiperazin-Dihydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-Benzylpiperazin: Diese Verbindung wird als Vorläufer bei der Synthese verschiedener Piperazinderivate verwendet.

1-Methylpiperazin: Es ist ein weiteres Piperazinderivat mit unterschiedlichen chemischen Eigenschaften und Anwendungen.

Einzigartigkeit: 1-Piperonylpiperazin-Dihydrochlorid ist aufgrund seiner spezifischen chemischen Struktur und des Vorhandenseins der Piperonylgruppe einzigartig, die ihm bestimmte chemische und biologische Eigenschaften verleiht .

Fazit

1-Piperonylpiperazin-Dihydrochlorid ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung, Chemie, Biologie, Medizin und Industrie. Seine einzigartige chemische Struktur und Reaktivität machen es zu einem wertvollen Werkzeug für Forscher und Industriechemiker gleichermaßen.

Eigenschaften

CAS-Nummer |

38063-96-6 |

|---|---|

Molekularformel |

C12H17ClN2O2 |

Molekulargewicht |

256.73 g/mol |

IUPAC-Name |

1-(1,3-benzodioxol-5-ylmethyl)piperazine;hydrochloride |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14;/h1-2,7,13H,3-6,8-9H2;1H |

InChI-Schlüssel |

KIRCBXHUNJIYKS-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl.Cl |

Kanonische SMILES |

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl |

| 38063-96-6 | |

Verwandte CAS-Nummern |

32231-06-4 (Parent) |

Synonyme |

1-piperonylpiperazine 1-piperonylpiperazine dihydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)